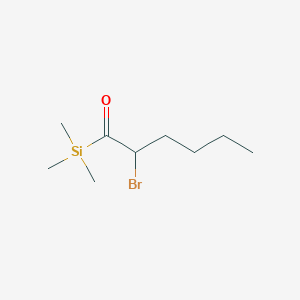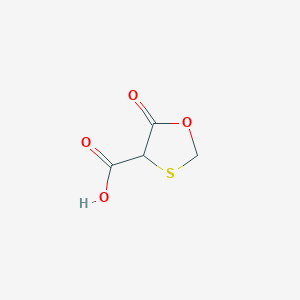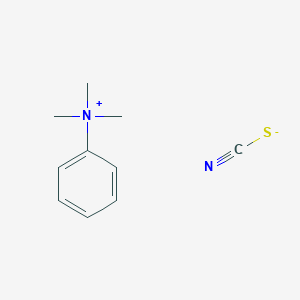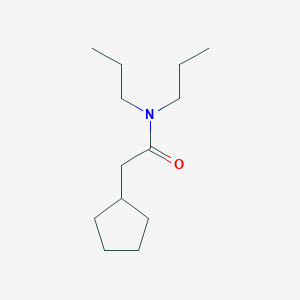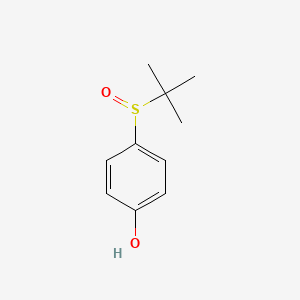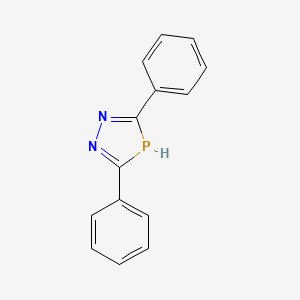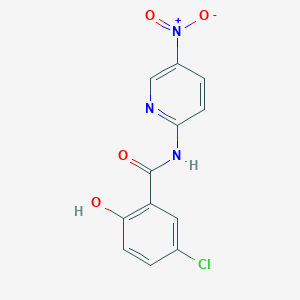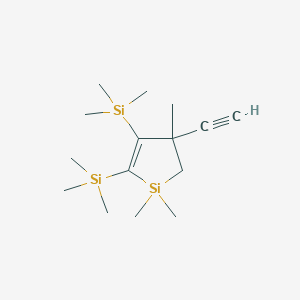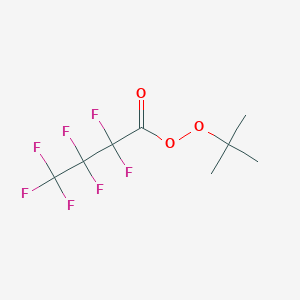
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is an organic compound with the molecular formula C16H24N2O4. It is a derivative of carbamic acid and features a nitrophenyl group attached to a nonyl ester chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-nitrophenyl)-, nonyl ester typically involves the reaction of 4-nitrophenyl isocyanate with nonanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
4-Nitrophenyl isocyanate+Nonanol→Carbamic acid, N-(4-nitrophenyl)-, nonyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, nonyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, influencing the compound’s activity. The ester group can be hydrolyzed, releasing the active carbamic acid derivative, which then exerts its effects on the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-(4-nitrophenyl)-, ethyl ester
- Carbamic acid, N-(4-nitrophenyl)-, methyl ester
- Carbamic acid, N-(4-nitrophenyl)-, butyl ester
Uniqueness
Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interactions with biological systems. This makes it distinct from its shorter-chain counterparts and potentially more suitable for specific applications in research and industry.
Propiedades
Número CAS |
94373-85-0 |
|---|---|
Fórmula molecular |
C16H24N2O4 |
Peso molecular |
308.37 g/mol |
Nombre IUPAC |
nonyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-8-13-22-16(19)17-14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
Clave InChI |
ZYXMMJPCMVOXSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
